molecular formula C8H23O3PSi2 B161138 Phosphonic acid, ethyl-, bis(trimethylsilyl) ester CAS No. 1641-57-2

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester

Cat. No. B161138
CAS RN: 1641-57-2
M. Wt: 254.41 g/mol
InChI Key: PNTLUCJSQZGZBN-UHFFFAOYSA-N
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Description

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester is a type of organophosphorus compound. It has a molecular formula of C14H40NO3PSi4 and a molecular weight of 413.7881 . This compound is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Synthesis Analysis

Phosphonic acids are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The yield of diethyl tri-methylsilyl phosphite 3c is 78% (HMDS) and 86% (DETS) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C14H40NO3PSi4/c1-20(2,3)15(21(4,5)6)13-14-19(16,17-22(7,8)9)18-23(10,11)12/h13-14H2,1-12H3 .


Chemical Reactions Analysis

The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored . The quantitative dealkylation of these compounds requires more time than their simple methylphosphonate diester counterparts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 413.7881 .

Scientific Research Applications

Organosilicon-Phosphonate Compounds

Bis(trimethylsilyl)phosphite reacts with vinyltrimethylsilane and vinyltriethoxysilane, resulting in the creation of organosilicon-phosphonate compounds. These compounds have potential applications in novel materials for surface treatments and modifications. The process involves solvothermal synthesis and alcoholysis to prepare the silyl-substituted esters of organosilicon-phosphonate compounds, like 2-Trimethylsilylethanephosphonic acid (Mahmoudkhani, Langer, & Lindqvist, 2003).

Fluorescent Dyes and Adsorption Studies

Bis(phosphonic acids) modified with primary amine or carboxylic acid groups on the benzene ring can be prepared in both bis(phosphonate) tetraesters and corresponding free acids forms. These phosphonic acid esters are suitable for further derivation, such as conjugation through the amide bond. This leads to the creation of bis(phosphonate)-containing fluorescent probes, which are used in adsorption studies with hydroxyapatite, a model for bone tissue (David et al., 2013).

Novel Synthesis Pathways

A new synthesis pathway allows direct access to 1-hydroxymethylene-1,1-bis(phosphonic acids) functionalized with a carboxylic function on the side chain. This methodology also describes the formation of an original cyclic bis(phosphonate) obtained from phthalic anhydride, highlighting innovative approaches to bis(phosphonate) structures (Guénin, Degache, Liquier, & Lecouvey, 2004).

Biomedical Applications and Antimicrobial Properties

In the biomedical field, bis(trimethylsilyl) esters of phosphonic acids are utilized in the synthesis of prodrugs, demonstrating significant anticancer, anti-HIV, and immunomodulatory activities. These compounds have also shown high antimicrobial activity against specific bacteria and cytotoxicity toward human cancer cell lines (Jansa et al., 2011); (Strobykina et al., 2019).

Future Directions

Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Therefore, the study and application of “Phosphonic acid, ethyl-, bis(trimethylsilyl) ester” and similar compounds have a promising future.

properties

IUPAC Name

[ethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23O3PSi2/c1-8-12(9,10-13(2,3)4)11-14(5,6)7/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTLUCJSQZGZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23O3PSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333944
Record name Phosphonic acid, ethyl-, bis(trimethylsilyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester

CAS RN

1641-57-2
Record name Phosphonic acid, ethyl-, bis(trimethylsilyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TB Ayeleso - 2018 - North-West University (South Africa)
Number of citations: 0

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